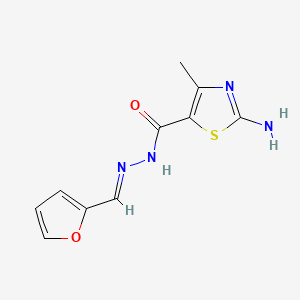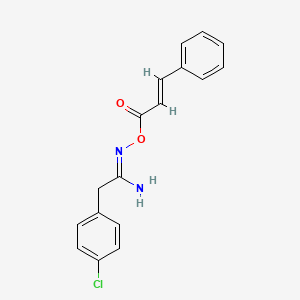![molecular formula C17H16O2S B3905579 1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3905579.png)
1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
Overview
Description
1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, commonly referred to as methoxythiophenone, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is used as a psychoactive substance and is known to have stimulant effects on the central nervous system. Methoxythiophenone gained popularity in the 2000s as a legal alternative to other stimulants such as amphetamines and cocaine. However, due to its potential for abuse and harmful effects on health, it has been classified as a controlled substance in many countries.
Mechanism of Action
The mechanism of action of methoxythiophenone involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. Methoxythiophenone also acts as a substrate for the transporters of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects
Methoxythiophenone has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Methoxythiophenone has also been reported to induce feelings of euphoria, alertness, and increased sociability. However, prolonged use of methoxythiophenone can lead to adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
Methoxythiophenone has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. Methoxythiophenone also has well-established analytical methods for its detection and quantification in biological samples. However, the limitations of using methoxythiophenone in lab experiments include its potential for abuse and harmful effects on health, as well as its classification as a controlled substance in many countries.
Future Directions
There are several future directions for the study of methoxythiophenone and other cathinones. These include the development of new analytical methods for the detection and quantification of cathinones in biological samples, as well as the investigation of the metabolism and pharmacokinetics of cathinones in the body. Moreover, further research is needed to understand the long-term effects of cathinones on health and the potential for addiction. In addition, the development of new therapeutic agents based on the mechanism of action of cathinones may have potential applications in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
Methoxythiophenone has been used in scientific research as a reference compound for the development of analytical methods for the detection and quantification of cathinones in biological samples. It has also been used as a model compound for the study of the metabolism and pharmacokinetics of cathinones in the body. Moreover, methoxythiophenone has been used to investigate the mechanisms of action and physiological effects of cathinones on the central nervous system.
properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-19-15-5-3-4-14(12-15)17(18)11-8-13-6-9-16(20-2)10-7-13/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMNNOGPNMPCD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905509.png)
![(2E)-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B3905537.png)
![(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-1H-indol-1-yl)acetic acid](/img/structure/B3905540.png)

![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3905552.png)

![methyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905561.png)


![2-{1-[1-(3-cyclopentylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3905570.png)

![2-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905578.png)